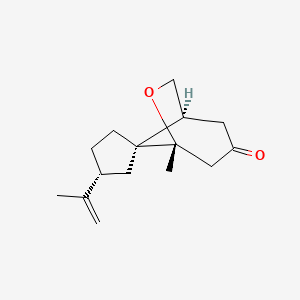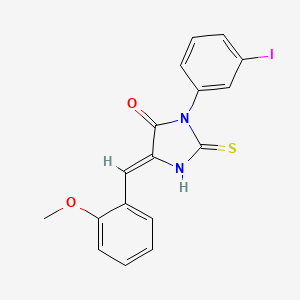
Cyclodehydroisolubimin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclodehydroisolubimin is typically synthesized through a series of organic reactions. The structure of this compound was initially derived from proton and carbon nuclear magnetic resonance (NMR) spectra . The synthetic route involves the preparation of a known synthetic intermediate, which is then converted into this compound through a series of chemical reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced in a laboratory setting through the aforementioned synthetic routes. Industrial production would likely involve scaling up these methods and optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclodehydroisolubimin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
Cyclodehydroisolubimin has several scientific research applications across various fields:
Chemistry: The compound’s unique tricyclic structure makes it a subject of interest in synthetic organic chemistry. Researchers study its reactivity and potential for creating new chemical entities.
Biology: this compound’s biological activity is of interest in plant pathology, particularly in understanding plant-pathogen interactions.
Industry: The compound’s potential use in industrial applications, such as the development of new materials or agrochemicals, is an area of ongoing research.
Mécanisme D'action
The mechanism of action of Cyclodehydroisolubimin involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may interfere with key metabolic pathways in pathogens .
Comparaison Avec Des Composés Similaires
Cyclodehydroisolubimin can be compared with other tricyclic sesquiterpenes, such as:
Cycloisolubimin: Another tricyclic sesquiterpene with a similar structure but different functional groups.
Dehydroisolubimin: A related compound that lacks certain structural features present in this compound.
Uniqueness: this compound’s uniqueness lies in its specific tricyclic structure and the presence of distinct functional groups that confer unique chemical and biological properties
Propriétés
Numéro CAS |
72055-93-7 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(1S,3'R,5R,8R)-5-methyl-3'-prop-1-en-2-ylspiro[6-oxabicyclo[3.2.1]octane-8,1'-cyclopentane]-3-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)11-4-5-15(7-11)12-6-13(16)8-14(15,3)17-9-12/h11-12H,1,4-9H2,2-3H3/t11-,12-,14-,15-/m1/s1 |
Clé InChI |
YHIWYGHFGRMQMO-QHSBEEBCSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@@]2(C1)[C@@H]3CC(=O)C[C@]2(OC3)C |
SMILES canonique |
CC(=C)C1CCC2(C1)C3CC(=O)CC2(OC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)













